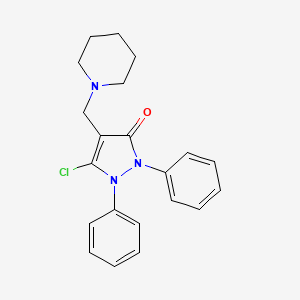
3-Pyrazolin-5-one, 3-chloro-1,2-diphenyl-4-(piperidinomethyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Pyrazolin-5-one, 3-chloro-1,2-diphenyl-4-(piperidinomethyl)-: is a chemical compound that belongs to the pyrazoline family Pyrazolines are five-membered heterocyclic compounds containing two nitrogen atoms at different positions This particular compound is characterized by the presence of a chloro group, two phenyl groups, and a piperidinomethyl group attached to the pyrazoline ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-Pyrazolin-5-one, 3-chloro-1,2-diphenyl-4-(piperidinomethyl)- typically involves the reaction of chalcones with hydrazine hydrate in the presence of acetic acid. Chalcones are α,β-unsaturated ketones that serve as key intermediates in the synthesis of pyrazolines. The reaction proceeds through the formation of a hydrazone intermediate, which undergoes cyclization to form the pyrazoline ring .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves optimizing the reaction conditions to achieve high yields and purity. This may include the use of different solvents, catalysts, and reaction temperatures to enhance the efficiency of the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions: 3-Pyrazolin-5-one, 3-chloro-1,2-diphenyl-4-(piperidinomethyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.
Reduction: Reduction reactions can lead to the formation of dihydropyrazoline derivatives.
Substitution: The chloro group can be substituted with other nucleophiles, leading to the formation of various substituted pyrazoline derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products: The major products formed from these reactions include various substituted pyrazoline derivatives, which can exhibit different pharmacological activities depending on the nature of the substituents.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, 3-Pyrazolin-5-one, 3-chloro-1,2-diphenyl-4-(piperidinomethyl)- is used as a building block for the synthesis of more complex molecules.
Biology: The compound has been studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. Its ability to interact with biological targets makes it a promising candidate for drug development .
Medicine: In medicine, derivatives of this compound have been explored for their therapeutic potential. They have shown promise in the treatment of various diseases, including bacterial infections, inflammatory conditions, and cancer .
Industry: In the industrial sector, this compound is used in the development of new materials and chemical products. Its unique chemical properties make it suitable for applications in the production of dyes, pigments, and other specialty chemicals .
Wirkmechanismus
The mechanism of action of 3-Pyrazolin-5-one, 3-chloro-1,2-diphenyl-4-(piperidinomethyl)- involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes, modulate receptor functions, and interfere with cellular signaling pathways. These interactions can lead to various biological effects, such as antimicrobial activity, anti-inflammatory effects, and anticancer properties .
Vergleich Mit ähnlichen Verbindungen
- 3-Pyrazolin-5-one, 3-chloro-1,2-diphenyl-4-(methyl)-
- 3-Pyrazolin-5-one, 3-chloro-1,2-diphenyl-4-(ethyl)-
- 3-Pyrazolin-5-one, 3-chloro-1,2-diphenyl-4-(propyl)-
Comparison: Compared to its similar compounds, 3-Pyrazolin-5-one, 3-chloro-1,2-diphenyl-4-(piperidinomethyl)- is unique due to the presence of the piperidinomethyl group. This structural feature enhances its ability to interact with biological targets and may contribute to its distinct pharmacological activities. The presence of the chloro group also allows for further chemical modifications, making it a versatile compound for various applications .
Eigenschaften
CAS-Nummer |
37585-42-5 |
|---|---|
Molekularformel |
C21H22ClN3O |
Molekulargewicht |
367.9 g/mol |
IUPAC-Name |
5-chloro-1,2-diphenyl-4-(piperidin-1-ylmethyl)pyrazol-3-one |
InChI |
InChI=1S/C21H22ClN3O/c22-20-19(16-23-14-8-3-9-15-23)21(26)25(18-12-6-2-7-13-18)24(20)17-10-4-1-5-11-17/h1-2,4-7,10-13H,3,8-9,14-16H2 |
InChI-Schlüssel |
BARXHCDTIRFAEV-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCN(CC1)CC2=C(N(N(C2=O)C3=CC=CC=C3)C4=CC=CC=C4)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![7,8-Dibromo-1,2,3,4,6-pentachlorodibenzo[b,d]furan](/img/structure/B12887289.png)
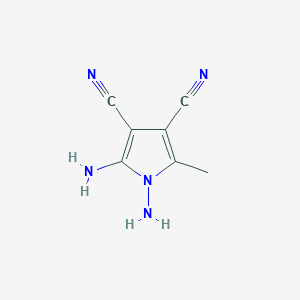
![Butanoic acid, 4-[(1-methyl-1H-pyrazol-3-yl)amino]-4-oxo-](/img/structure/B12887306.png)
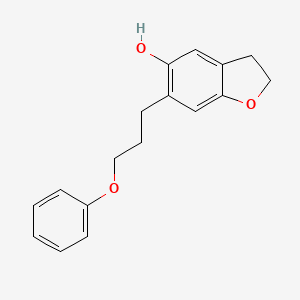
![1-Methyl-4-oxo-4,5-dihydro-1H-pyrrolo[3,2-c]pyridine-2-carbaldehyde](/img/structure/B12887333.png)
![Benzenesulfonamide, 4-[[1-(2-furanyl)ethylidene]amino]-N-2-thiazolyl-](/img/structure/B12887337.png)

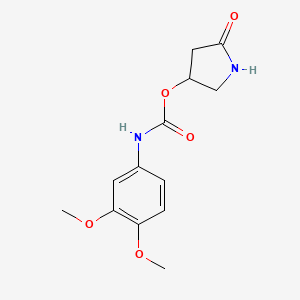


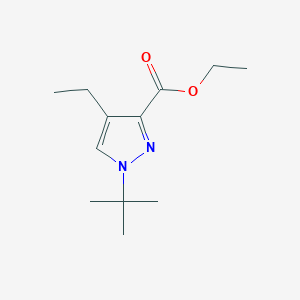

![2-[1-(Furan-2-yl)ethyl]cyclopentan-1-one](/img/structure/B12887384.png)

